molecular formula C12H10N2O B12920040 1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole CAS No. 61292-54-4

1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole

Cat. No.: B12920040
CAS No.: 61292-54-4
M. Wt: 198.22 g/mol
InChI Key: CZXXUCIWDMYADR-UHFFFAOYSA-N
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Description

1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole is an organic compound that features both an imidazole ring and a phenyl group substituted with a prop-2-yn-1-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole typically involves the reaction of 2-bromo-4-methylphenol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion formed from the phenol reacts with the propargyl bromide to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Molecular oxygen, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with various biological molecules, leading to oxidative stress and potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole is unique due to its combination of an imidazole ring and a phenyl group with a prop-2-yn-1-yloxy moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61292-54-4

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

1-(2-prop-2-ynoxyphenyl)imidazole

InChI

InChI=1S/C12H10N2O/c1-2-9-15-12-6-4-3-5-11(12)14-8-7-13-10-14/h1,3-8,10H,9H2

InChI Key

CZXXUCIWDMYADR-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=CC=C1N2C=CN=C2

Origin of Product

United States

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